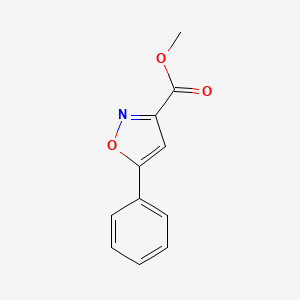

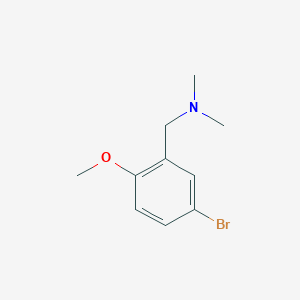

![molecular formula C8H7F3O4 B1268707 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid CAS No. 488795-29-5](/img/structure/B1268707.png)

5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid

Descripción general

Descripción

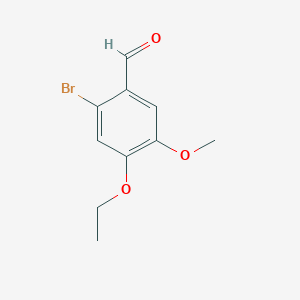

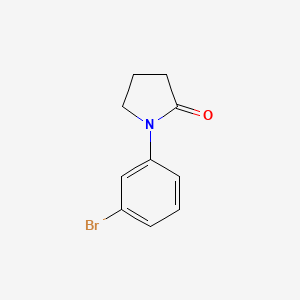

5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid is an organic compound with a molecular weight of 224.14 . It is used for experimental and research purposes .

Molecular Structure Analysis

The molecular formula of 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid is C8H7F3O4 . The InChI code is 1S/C8H7F3O4/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13) .Physical And Chemical Properties Analysis

5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid is a solid at room temperature .Aplicaciones Científicas De Investigación

1. Anti-Cancer Agent

This compound has been studied for its potential as an anti-cancer agent. Derivatives of this compound have shown promise in in silico studies and biological assessments for their anti-cancer properties. The synthesis of new oxadiazole derivatives tethered with the trifluoroethoxy phenyl group has been explored, and these compounds have been evaluated for their ability to inhibit cancer cell growth .

2. Anti-Diabetic Agent

Similarly, the anti-diabetic potential of these derivatives has been investigated. The same studies that assessed anti-cancer properties also explored the use of these compounds as anti-diabetic agents. Their interaction with proteins related to diabetes has been analyzed through molecular docking experiments, suggesting a potential for therapeutic application .

3. ADMET Prediction

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of these derivatives is crucial for understanding their pharmacokinetic behavior. Predictive studies following Lipinski’s rule of 5 have been conducted to assess the likelihood of success of these compounds as oral medications .

4. Synthesis of Oxadiazole Derivatives

The compound serves as a precursor in the synthesis of oxadiazole derivatives. These derivatives are synthesized through a multistep reaction sequence involving the condensation of aldehydes and acetophenones with acid hydrazide, followed by cyclization to yield the oxadiazole derivatives .

5. Molecular Docking and Dynamics

Molecular docking experiments have been performed to examine the dynamic behavior of these compounds at the binding site of target proteins. This is an essential step in drug design, as it helps predict the affinity and activity of the compounds within biological systems .

6. Reference Standard in Analytical Chemistry

The compound may be used as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) with diode array detection (DAD), and other sophisticated techniques like gas chromatography combined with tandem mass spectrometry (MS/MS). These methods are employed for the determination of various substances in complex matrices like food samples and biological tissues .

Propiedades

IUPAC Name |

5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O4/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASBYXQACGRWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)COCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359110 | |

| Record name | 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid | |

CAS RN |

488795-29-5 | |

| Record name | 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

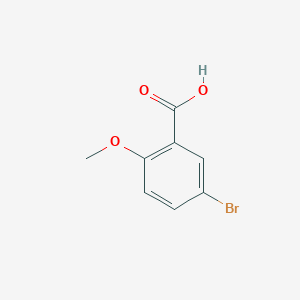

![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)